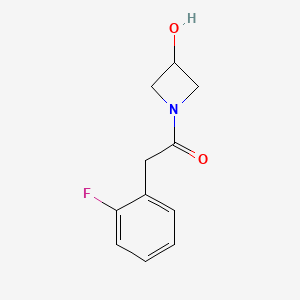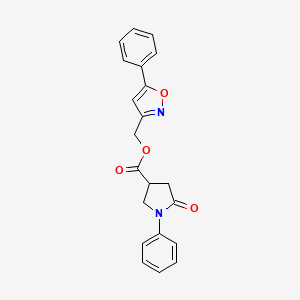![molecular formula C25H16N6OS B6498015 N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}quinoline-2-carboxamide CAS No. 891125-32-9](/img/structure/B6498015.png)
N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}quinoline-2-carboxamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It also contains a 1,2,4-triazole ring, which is a class of heterocyclic compounds that consist of a five-member ring with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with various bifunctional compounds under different experimental settings . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple rings including a quinoline ring, a 1,2,4-triazole ring, and a pyridazine ring. The exact structure would require more specific information or computational modeling .Applications De Recherche Scientifique
Anti-Inflammatory Activity: Thiophene-based compounds exhibit anti-inflammatory properties, making them potential candidates for managing inflammatory conditions . Researchers have explored their effects on inflammation pathways, cytokines, and immune responses.
Anti-Cancer Potential: The compound’s structure suggests it might interfere with cancer cell growth. Investigating its impact on specific cancer types, cell lines, and signaling pathways could reveal promising anti-cancer properties.
Anti-Anxiety and Anti-Psychotic Effects: Thiophene derivatives have been studied for their anxiolytic and anti-psychotic activities. Understanding their mechanisms of action and potential receptor interactions is essential for drug development.
Kinase Inhibition: Kinases play a vital role in cellular signaling. Investigating whether this compound inhibits specific kinases could lead to novel drug targets.
Material Science
Thiophene derivatives contribute significantly to material science:
Organic Semiconductors: Thiophene-mediated molecules are used in organic semiconductors, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Their electronic properties make them valuable for optoelectronic applications.
Corrosion Inhibition
Thiophene derivatives act as corrosion inhibitors . Researchers study their effectiveness in protecting metals from corrosion, which has practical implications in various industries.
Antimicrobial Properties
Thiophene derivatives have demonstrated antimicrobial activity . Exploring their effects against bacteria, fungi, and viruses is essential for drug discovery.
Antitubercular Agents
Considering the urgent need for effective antitubercular drugs, evaluating this compound’s potential against Mycobacterium tuberculosis is crucial.
Mécanisme D'action
Target of Action
The compound N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}quinoline-2-carboxamide is a complex molecule that likely interacts with multiple targets. These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
Based on the pharmacological activities of structurally similar compounds, it can be inferred that it may interact with its targets to modulate their function . This could result in changes to cellular processes, leading to the observed pharmacological effects.
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by similar compounds, it is likely that multiple pathways are affected . These could include pathways involved in cell growth and proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the range of pharmacological activities exhibited by similar compounds, these effects could include inhibition of cell growth and proliferation, reduction of inflammation and oxidative stress, inhibition of viral replication, and modulation of enzymatic activity .
Propriétés
IUPAC Name |
N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N6OS/c32-25(21-11-10-16-5-1-2-8-19(16)27-21)26-18-7-3-6-17(15-18)20-12-13-23-28-29-24(31(23)30-20)22-9-4-14-33-22/h1-15H,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKFWILHVUBHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC(=C3)C4=NN5C(=NN=C5C6=CC=CS6)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}quinoline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497940.png)



![[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B6497972.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate](/img/structure/B6497976.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B6497984.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate](/img/structure/B6497995.png)
![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-fluorobenzoate](/img/structure/B6497997.png)

![4-{3-[(piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B6498002.png)
![2,4-difluoro-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B6498008.png)
![2-(4-methoxyphenyl)-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B6498023.png)